ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate
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Overview
Description
Preparation Methods
One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization steps lead to the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound’s derivatives have shown promise in biological studies, including anti-tumor, antibacterial, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives such as:
- Ethyl 2-benzoyl-1-benzofuran-3-yl (methyl)carbamate
- Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)14-9-7-5-3-4-6-8(7)18-10(9)11(13)15/h3-6H,2H2,1H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMPCYHYQULKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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